molecular formula C9H8Cl2N2 B13034155 (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile

(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile

Cat. No.: B13034155
M. Wt: 215.08 g/mol
InChI Key: IXEUPQKHECLCIF-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile is a chiral nitrile-containing compound characterized by a 3,5-dichlorophenyl group and an amino-propanenitrile backbone. The compound’s structure combines electron-withdrawing chlorine substituents—which enhance binding to insect nAChRs—with a nitrile group that may improve metabolic stability and systemic translocation in plants. While its exact pesticidal efficacy and applications remain under investigation, its structural features align with nAChR agonists like neonicotinoids and sulfoximines, which are widely used in crop protection .

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1

InChI Key

IXEUPQKHECLCIF-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC#N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile is a compound of significant interest due to its unique structural features and potential biological activities. The presence of an amino group and a nitrile functional group, along with a dichlorophenyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile is C10H10Cl2N2C_{10}H_{10}Cl_2N_2. Its structure includes:

  • Amino Group : Contributes to its reactivity and potential as a pharmacophore.
  • Nitrile Group : Imparts unique chemical properties that may affect biological interactions.
  • Dichlorophenyl Moiety : Enhances stability and may influence binding affinity to biological targets.

Binding Affinity Studies

Research indicates that (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile interacts with various molecular targets, including enzymes and receptors. These interactions are crucial for assessing its therapeutic potential.

Target TypeInteraction TypeReference
EnzymesInhibition
G-Protein Coupled Receptors (GPCRs)Agonistic activity
Ion ChannelsModulation

Antimicrobial Activity

Preliminary studies have shown that compounds structurally similar to (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile exhibit antimicrobial properties. For example, derivatives with similar phenyl groups have demonstrated significant activity against various pathogens, suggesting potential for the original compound in antimicrobial applications.

Neurotropic Effects

In vitro studies have explored the neurotropic effects of related compounds. For instance, compounds that share structural similarities have been shown to promote neurite outgrowth in neuronal cultures, indicating a potential role in neuroregeneration .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile on specific enzymes involved in metabolic pathways. The results indicated a moderate inhibition profile, suggesting further exploration into its use as an enzyme modulator in therapeutic settings.

Case Study 2: GPCR Activation

Research on GPCRs revealed that (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile exhibited agonistic activity leading to increased intracellular cAMP levels. This finding highlights its potential role in modulating cellular signaling pathways relevant to various physiological processes .

Safety and Toxicity

Toxicity assessments are critical for evaluating the safety profile of (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile. Initial studies indicate low acute toxicity in animal models at high doses, suggesting a favorable safety margin for further development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of nAChR Agonists

Compound Name Key Substituents Chemical Class Mode of Action Target Pests (Inferred) Resistance Profile (Hypothesized)
(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile 3,5-dichlorophenyl, nitrile, amino Chlorophenyl nitrile nAChR agonist Sap-feeding insects Potential cross-resistance with neonicotinoids
Imidacloprid 6-chloro-3-pyridinyl, nitroimine Neonicotinoid nAChR agonist Aphids, whiteflies High resistance in some populations
Sulfoxaflor sulfoximine, trifluoromethylpyridine Sulfoximine nAChR agonist Aphids, planthoppers Effective against neonic-resistant pests
Flupyradifurone butenolide, difluoromethyl Butenolide nAChR agonist Whiteflies, thrips Low cross-resistance risk
(3S)-3-(6-chloro-3-pyridyl)-thiazolo-pyrimidinium (from EP000001) thiazolo-pyrimidine, chloro-pyridyl Thiazolo-pyrimidine nAChR agonist Lepidopteran pests Novel binding mechanism

Key Differentiators

Substituent Chemistry: Unlike neonicotinoids (e.g., imidacloprid), which rely on chloropyridinyl/nitroimine groups, (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile uses a dichlorophenyl moiety. The nitrile group distinguishes it from sulfoxaflor’s sulfoximine and flupyradifurone’s butenolide, possibly enhancing photostability and xylem mobility in plants.

Resistance Management: While sulfoxaflor and flupyradifurone are effective against neonicotinoid-resistant pests due to distinct binding modes, the dichlorophenyl group in (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile may interact with unexplored nAChR subsites, offering a novel resistance-management tool .

Research Findings and Implications

  • Patent Context : The compound is listed in the European Patent Application (EP000001) under nAChR agonists (Group M.4), suggesting its utility in insecticidal formulations targeting resistant pests .
  • Hypothetical Advantages: The dichlorophenyl group may confer stronger π-π stacking interactions with insect nAChRs compared to pyridinyl groups in neonicotinoids. The nitrile’s electron-withdrawing properties could reduce metabolic degradation by cytochrome P450 enzymes, a common resistance mechanism in pests.

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